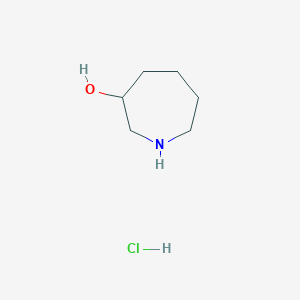Azepan-3-ol hydrochloride
CAS No.: 1951441-20-5
Cat. No.: VC4626772
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1951441-20-5 |
|---|---|
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.63 |
| IUPAC Name | azepan-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH/c8-6-3-1-2-4-7-5-6;/h6-8H,1-5H2;1H |
| Standard InChI Key | UDCSEKAGGOQECK-UHFFFAOYSA-N |
| SMILES | C1CCNCC(C1)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Azepan-3-ol hydrochloride consists of a saturated azepane ring (C₆H₁₁NO) protonated at the nitrogen atom, with a hydroxyl group at the 3-position and a chloride counterion. The stereochemistry of the hydroxyl group (S-configuration in some derivatives) influences its interactions with biological targets . Key structural identifiers include:
Physicochemical Profile
The hydrochloride salt enhances aqueous solubility, critical for biological applications. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 151.63 g/mol | |
| Melting Point | Not reported | |
| Solubility | High in polar solvents | |
| LogP (Partition Coefficient) | ~0.45 (predicted) |
Synthesis and Industrial Production
Synthetic Routes
Azepan-3-ol hydrochloride is synthesized via two primary methods:
-
Reduction of Azepan-3-one:
Azepan-3-one is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield azepan-3-ol, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.This method achieves yields >85% under optimized conditions .
-
Catalytic Hydrogenation:
Industrial-scale production employs catalytic hydrogenation of azepan-3-one using palladium or platinum catalysts, followed by acidification. This method offers scalability and efficiency.
Biological Activity and Mechanisms
Antimicrobial Properties
Azepan-3-ol derivatives exhibit potent activity against drug-resistant pathogens:
| Derivative | Target Pathogen | MIC (µM) | Source |
|---|---|---|---|
| Azepanobetulin | Methicillin-resistant S. aureus (MRSA) | 0.15 | |
| Azepano-glycyrrhetol | Mycobacterium tuberculosis | 2.0 | |
| Azepan-3-yl chloride | Herpes Simplex Virus (HSV) | 1.3 |
Mechanistically, these compounds inhibit bacterial enzymes (e.g., Rv3378c in M. tuberculosis) and disrupt viral replication cycles .
Applications in Pharmaceutical Chemistry
Chiral Building Block
The compound’s stereochemical purity makes it valuable for synthesizing enantiomerically pure drugs. For example, it serves as an intermediate in:
-
Antimalarials: Azepanylcarbazole derivatives show long-acting efficacy against Plasmodium falciparum (EC₅₀ = 2.4 nM) .
-
Antivirals: Modifications at the 3-position enhance activity against DNA viruses like HSV .
Industrial Applications
Azepan-3-ol hydrochloride is used in:
-
Agrochemicals: As a precursor for herbicides and fungicides.
-
Polymer Chemistry: To modify resin solubility and stability.
Comparative Analysis with Structural Analogs
| Compound | Key Structural Difference | Biological Activity |
|---|---|---|
| Azepan-4-ol hydrochloride | Hydroxyl at 4-position | Lower antimicrobial potency |
| Azepane | No hydroxyl group | Limited bioactivity |
| Azepan-3-one | Ketone at 3-position | Intermediate in synthesis |
The 3-hydroxyl group in Azepan-3-ol hydrochloride enhances hydrogen bonding, improving target binding compared to analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume